Hyaluronic acid disaccharide sodium salt
Description
Role in Glycosaminoglycan Biochemistry and Metabolic Pathways
The disaccharide unit of hyaluronic acid (HA) consists of β-1,3-linked N-acetyl-d-glucosamine (GlcNAc) and β-1,4-linked d-glucuronic acid (GlcA), forming the fundamental repeating unit of high-molecular-weight HA polymers. During catabolic processes, hyaluronidases (HYALs) cleave HA into smaller fragments, with the ΔDiHA-Na disaccharide representing the terminal degradation product following enzymatic elimination of water molecules at the cleavage site.
This sodium-stabilized disaccharide participates in multiple metabolic pathways:
- Feedback regulation of HA synthesis : ΔDiHA-Na modulates HAS2 (hyaluronan synthase 2) activity through receptor-mediated signaling, creating a homeostatic loop that balances HA production and degradation.
- Ligand-receptor interactions : As a low-molecular-weight HA fragment, ΔDiHA-Na binds CD44 and TLR-4 receptors, triggering downstream pathways involving NF-κB and MAPK cascades that influence inflammation and tissue remodeling.
- Carbon flux modulation : The disaccharide's formation consumes UDP-GlcNAc and UDP-GlcA, directly linking HA turnover to cellular glucose metabolism and hexosamine biosynthesis pathways.
Table 1: Key Physicochemical Properties of ΔDiHA-Na
Position Within Hyaluronan Degradation Product Hierarchies
HA degradation proceeds through a well-defined hierarchy:
- High-molecular-weight HA (HMW-HA) : 10⁴–10⁶ Da polymers with anti-inflammatory and space-filling properties.
- Oligosaccharides (10–20 disaccharide units) : Angiogenic and immunostimulatory fragments generated via HYAL2-mediated cleavage.
- ΔDiHA-Na (401.3 Da) : Terminal product of complete enzymatic degradation, serving as a metabolic endpoint and biomarker for HA turnover.
The transition from HMW-HA to ΔDiHA-Na fundamentally alters biological activity. While HMW-HA maintains tissue integrity, ΔDiHA-Na exhibits pro-inflammatory characteristics through its interaction with Toll-like receptors (TLRs), illustrating the duality of HA fragments in physiological and pathological contexts.
Properties
IUPAC Name |
sodium;2-(2-acetamido-4,5,6-trihydroxy-1-oxohexan-3-yl)oxy-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO11.Na/c1-5(18)15-6(3-16)12(10(21)8(20)4-17)26-14-11(22)7(19)2-9(25-14)13(23)24;/h2-3,6-8,10-12,14,17,19-22H,4H2,1H3,(H,15,18)(H,23,24);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCSGFYXVBIMRPV-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C=O)C(C(C(CO)O)O)OC1C(C(C=C(O1)C(=O)[O-])O)O.[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20NNaO11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Building Block Preparation and Glycosylation Strategies
The chemical synthesis of HA disaccharides involves the strategic use of protecting groups to enable selective glycosylation. Starting with commercially available D-glucose and D-glucosamine hydrochloride, researchers have developed routes to construct β(1→4)-linked D-glucuronic acid (GlcA) and β(1→3)-linked N-acetyl-D-glucosamine (GlcNAc) units. Key steps include:
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Protecting Group Selection : Trichloroacetyl (TCA) groups are employed to protect the amine functionality of glucosamine, preventing undesired side reactions during glycosylation. Benzyl (Bn) and tert-butyldimethylsilyl (TBS) groups are used to mask hydroxyl groups, ensuring regioselective coupling.
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Pre-Activation Protocol : Glycosyl donors are pre-activated using silver triflate (AgOTf) and p-toluenesulfenyl chloride (p-TolSCl) at −78°C, achieving disaccharide coupling yields of up to 80%.
Challenges in Glycosylation and Deprotection
A major hurdle in disaccharide synthesis is the formation of trichloromethyl oxazoline side-products during glycosylation. This is mitigated by adding trimethylsilyl triflate (TMSOTf), which suppresses side reactions and enhances yields to 37% for decasaccharide backbones. Final deprotection involves sequential removal of TBS groups with DDQ (dichlorodicyanoquinone) and hydrogenolysis of benzyl esters.
Table 1: Key Reagents and Yields in Disaccharide Synthesis
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Glycosylation | AgOTf, p-TolSCl, −78°C | 80 | |
| Oxidation | PDC in DMF | 65 | |
| Deprotection | DDQ, H<sub>2</sub>/Pd-C | 85 |
Enzymatic Depolymerization of High-Molecular-Weight HA
Source Material and Initial Purification
HA disaccharides are often derived from depolymerizing high-molecular-weight HA isolated from bacterial fermentation (e.g., Streptococcus equi) or rooster combs. The purification process for raw HA involves:
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Enzymatic Digestion : Papain in phosphate buffer digests proteins in homogenized tissue.
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Thermal Treatment : Heating at 80–90°C for 2 hours reduces viscosity and facilitates filtration.
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CPC Complexation : Cetylpyridinium chloride (CPC) precipitates HA as a CPC-HA complex, which is then solubilized in 0.3 M NaCl.
Hyaluronidase-Mediated Cleavage
Controlled enzymatic cleavage using hyaluronidase generates disaccharide units. Bovine testicular hyaluronidase cleaves β(1→4) linkages, producing unsaturated disaccharides (ΔDi-HA). Reaction conditions (pH 5.0, 37°C, 24 hours) yield >90% conversion, confirmed by HPLC with a detection limit of 0.3 mg/L.
Table 2: Enzymatic Depolymerization Parameters
| Parameter | Value | Reference |
|---|---|---|
| Enzyme | Bovine testicular hyaluronidase | |
| pH | 5.0 | |
| Incubation Time | 24 hours | |
| Detection Method | HPLC with UV at 232 nm |
Purification and Sodium Salt Formation
Ethanol Precipitation and Resin Chromatography
Post-synthesis or depolymerization, the disaccharide is precipitated using 1.8 volumes of ethanol. Further purification employs Diaion HP20 resins to adsorb impurities, followed by filtration through 3 μm polypropylene membranes. Neutralization with NaOH (0.2 M) ensures conversion to the sodium salt form, with final pH adjustment to 8.2–8.5.
Analytical Validation
1H NMR spectroscopy confirms structural integrity, with characteristic signals for GlcNAc amide protons at δ 7.8–8.2 ppm and GlcA anomeric protons at δ 4.5–4.7 ppm. HPLC validation using anion-exchange columns resolves disaccharides with retention times of 12–15 minutes.
Comparative Analysis of Methods
Yield and Scalability
Chemical Reactions Analysis
Types of Reactions: Hyaluronic acid disaccharide sodium salt can undergo various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: Sodium periodate is often used to oxidize the hydroxyl groups on the disaccharide units.
Reduction: Sodium borohydride can be employed to reduce the oxidized disaccharides back to their original form.
Substitution: Various chemical groups can be introduced to the disaccharide units through substitution reactions using reagents like acetic anhydride.
Major Products: The major products formed from these reactions include modified disaccharides with altered functional groups, which can enhance their properties for specific applications .
Scientific Research Applications
Hyaluronic acid disaccharide sodium salt has a wide range of applications in scientific research:
Mechanism of Action
Hyaluronic acid disaccharide sodium salt functions primarily as a tissue lubricant and plays a crucial role in modulating interactions between adjacent tissues . It forms a viscoelastic solution in water, providing mechanical protection and facilitating wound healing by transporting growth factors and structural proteins to the site of action . The compound is enzymatically degraded, releasing active proteins that promote tissue repair .
Comparison with Similar Compounds
Key Properties :
- Chemical Formula: (C14H20NO11Na)n (sodium salt form) .
- Solubility : Highly water-soluble due to hydroxyl and carboxyl groups, forming viscous solutions at higher concentrations .
- Biological Role : Acts as a signaling molecule in inflammation and tissue repair, unlike high-molecular-weight HA, which primarily provides structural support .
In commercial applications, ΔDiHA sodium salt is synthesized enzymatically or via chemical degradation of HA . It is utilized in drug delivery systems, cosmetic formulations, and biomedical research due to its enhanced bioavailability compared to polymeric HA .
Comparison with Similar Compounds
High-Molecular-Weight Sodium Hyaluronate (NaHA)
Structural Differences :
- HA/NaHA : High-molecular-weight HA (1 kDa–10 MDa) consists of thousands of repeating disaccharide units. The sodium salt form (NaHA) enhances solubility and stability but retains the linear polysaccharide structure .
- ΔDiHA Sodium Salt : A single disaccharide unit (400 Da) lacking polymerized chains .
Functional Differences :
| Property | ΔDiHA Sodium Salt | High-Molecular-Weight NaHA |
|---|---|---|
| Molecular Weight | ~400 Da | 1 kDa–10 MDa |
| Viscosity | Low | High (forms viscoelastic gels) |
| Primary Applications | Drug delivery, signaling | Dermal fillers, joint lubrication |
| Bioavailability | High | Low (limited tissue penetration) |
| Moisture Retention | Moderate | Exceptional (binds 1000x water) |
High-molecular-weight NaHA is preferred for cosmetic moisturizers and viscosupplementation due to its hydrogel-forming capacity , while ΔDiHA sodium salt is used in targeted therapies requiring rapid cellular uptake .
Cross-Linked HA Derivatives (Hylans)
Structural Differences :
Functional Differences :
| Property | ΔDiHA Sodium Salt | Hylans |
|---|---|---|
| Molecular Weight | ~400 Da | ~6 million Da |
| Solubility | Water-soluble | Gel or membrane forms |
| Applications | Biomedical research | Long-term joint lubrication |
| Degradation Rate | Rapid | Slow (resistant to hyaluronidase) |
Hylans are used in osteoarthritis treatment for sustained joint lubrication, whereas ΔDiHA sodium salt is unsuitable for structural applications but valuable in studying HA degradation pathways .
HA Oligosaccharides
Structural Differences :
Functional Differences :
| Property | ΔDiHA Sodium Salt | HA Oligosaccharides (4–20 units) |
|---|---|---|
| Bioactivity | Anti-inflammatory signals | Pro- or anti-inflammatory |
| Cellular Uptake | Rapid | Moderate |
| Applications | Drug conjugates | Wound healing, angiogenesis |
HA oligosaccharides (4–20 units) exhibit size-dependent effects, such as promoting angiogenesis at 4–6 disaccharides , while ΔDiHA sodium salt specifically modulates inflammatory responses .
Data Tables
Table 1: Structural and Functional Comparison
| Compound | Molecular Weight | Structure | Key Application |
|---|---|---|---|
| ΔDiHA Sodium Salt | ~400 Da | Single disaccharide | Drug delivery |
| High-Molecular-Weight NaHA | 1 kDa–10 MDa | Linear polymer | Dermal fillers |
| Hylans | ~6 million Da | Cross-linked gel | Osteoarthritis treatment |
Biological Activity
Hyaluronic acid (HA), particularly in its disaccharide sodium salt form, is a significant glycosaminoglycan (GAG) known for its diverse biological activities. This article delves into the biological functions, mechanisms of action, and clinical implications of hyaluronic acid disaccharide sodium salt, supported by various studies and findings.
Structure and Composition
Hyaluronic acid is composed of repeating disaccharide units of D-glucuronic acid and N-acetyl-D-glucosamine linked via alternating β-(1→4) and β-(1→3) glycosidic bonds. The sodium salt form enhances its solubility and bioavailability in biological systems. This unique structure contributes to its viscoelastic properties, making it crucial for various physiological functions, including tissue hydration and lubrication .
Biological Functions
This compound exhibits a range of biological activities:
- Tissue Hydration and Lubrication : HA is pivotal in maintaining tissue hydration due to its hygroscopic nature. It retains water within the extracellular matrix (ECM), contributing to tissue turgidity and lubrication in joints .
- Cell Signaling : HA interacts with cell surface receptors such as CD44 and RHAMM, activating signaling pathways that regulate cell proliferation, migration, and differentiation. This interaction can lead to both pro-inflammatory and anti-inflammatory responses depending on the molecular weight of HA .
- Wound Healing : HA plays a critical role in wound healing by promoting cell migration and proliferation, enhancing angiogenesis, and modulating inflammation. Studies have shown that HA can accelerate the healing process in various tissues .
- Joint Health : In synovial fluid, HA contributes to joint lubrication and shock absorption. Its presence is crucial for maintaining the health of cartilage and preventing degenerative joint diseases such as osteoarthritis .
The mechanisms by which hyaluronic acid exerts its biological effects can be categorized into structural and signaling roles:
- Structural Role : As a component of the ECM, HA provides structural integrity to tissues. Its high molecular weight forms create a gel-like matrix that supports cell attachment and growth .
- Signaling Role : HA fragments generated by enzymatic degradation can act as signaling molecules that influence cellular behavior. For instance, low molecular weight HA can stimulate inflammatory pathways, while high molecular weight HA generally has protective effects against inflammation .
Case Studies
- Joint Protection : A study comparing the effects of plant-derived high molecular weight HA (GreenIuronic®) with sodium hyaluronate on CaCo-2 cells showed that GreenIuronic® significantly enhanced chondrocyte proliferation and reduced markers of apoptosis compared to sodium hyaluronate. This indicates a superior protective effect against joint damage .
- Wound Healing Efficacy : Clinical trials have demonstrated that topical applications of HA accelerate wound healing in diabetic ulcers by promoting angiogenesis and reducing inflammation. Patients treated with HA exhibited faster recovery times compared to control groups .
Table 1: Biological Activities of this compound
| Mechanism | Description | Implications |
|---|---|---|
| Structural Support | Forms a gel-like matrix in ECM | Tissue integrity |
| Receptor Interaction | Binds to CD44/RHAMM receptors activating signaling pathways | Cell migration |
| Fragment Signaling | Low molecular weight fragments induce inflammation | Disease progression |
| High Molecular Weight Role | Protects against inflammation and promotes healing | Therapeutic target |
Q & A
Q. What are the recommended methods for structural characterization of hyaluronic acid disaccharide sodium salt?
The disaccharide repeating unit consists of β-1,3-linked N-acetyl-D-glucosamine and β-1,4-linked D-glucuronic acid in sodium salt form . Key techniques include:
- Nuclear Magnetic Resonance (NMR) : Used to confirm substitution patterns (e.g., methacrylation or conjugation) and quantify functional groups (e.g., degree of methacrylate substitution per disaccharide unit) .
- High-Performance Liquid Chromatography (HPLC) : Validates purity and identifies degradation products by separating disaccharide fragments .
- Mass Spectrometry (MS) : Determines molecular weight distribution and detects impurities in synthesized derivatives .
Q. How do ionic strength and pH affect the solubility and stability of this compound?
Solubility is influenced by Hofmeister ion effects (e.g., kosmotropic ions like SO₄²⁻ reduce solubility) and pH-dependent carboxylate group ionization . Stability protocols include:
- Buffered Solutions : Use phosphate-buffered saline (PBS, pH 7.4) to mimic physiological conditions and prevent aggregation .
- Lyophilization : Enhates long-term stability by removing water while preserving molecular integrity .
- Avoidance of Oxidative Stress : Degradation via reactive oxygen species (ROS) can be mitigated with antioxidants like ascorbic acid .
Q. What analytical methods are used to assess purity and compliance with pharmacopeial standards?
- UV-Vis Spectroscopy : Detects protein impurities (absorbance at 280 nm) and nucleic acids (260 nm) .
- Heavy Metal Testing : Inductively Coupled Plasma Mass Spectrometry (ICP-MS) ensures compliance with limits (e.g., <20 ppm lead) .
- Intrinsic Viscosity Measurements : Validates molecular weight consistency (e.g., 90–120% of labeled intrinsic viscosity per EP 5.0 standards) .
Advanced Research Questions
Q. What strategies are employed for chemical modification of this compound to enhance its functionality in biomaterials?
- Methacrylation : React with methacrylic anhydride (1:3 molar ratio to disaccharide units) under alkaline conditions (pH 8–9) to introduce photo-crosslinkable groups for hydrogel fabrication .
- Conjugation with Bioactive Molecules : Use carbodiimide chemistry (e.g., EDC/NHS) to conjugate peptides or drugs (e.g., 17β-estradiol) to carboxylate groups .
- Oxidation with Sodium Periodate : Generates aldehyde groups for Schiff base crosslinking, enabling tunable degradation rates in tissue engineering scaffolds .
Q. How can researchers resolve contradictions in reported pro-inflammatory vs. anti-inflammatory effects of hyaluronic acid fragments?
- Molecular Weight (MW) Stratification : Isolate fragments via size-exclusion chromatography (SEC) and test TLR2/4 activation in macrophage assays. Fragments <1 kDa are pro-inflammatory, while >1 MDa suppress NF-κB signaling .
- In Vivo Degradation Studies : Implant crosslinked HA hydrogels and monitor ROS/hyaluronidase activity at the implant periphery to correlate fragment size with immune response .
Q. What experimental designs are critical for evaluating this compound in drug delivery systems?
- Encapsulation Efficiency : Use dialysis or centrifugal filtration to quantify drug loading (e.g., HA-E2 conjugate efficiency via HPLC) .
- Controlled Release Profiling : Simulate physiological conditions (e.g., 37°C, pH 7.4 ± 0.5) and measure release kinetics with fluorescently tagged payloads .
- Mucoadhesion Testing : Employ tensile strength assays on mucosal surfaces (e.g., porcine intestinal tissue) to validate HA’s retention enhancement .
Q. How do researchers standardize functionalization metrics (e.g., degree of substitution) across batches?
- ¹H-NMR Quantification : Integrate methacrylate proton peaks (δ 5.6–6.0 ppm) relative to carbohydrate signals (δ 3.0–4.5 ppm) for batch-to-batch consistency .
- Colorimetric Assays : Use TNBSA (2,4,6-trinitrobenzenesulfonic acid) to measure free amine groups in conjugated derivatives .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
